molecular formula C8H10O3 B1529125 2-Oxaspiro[3.5]nonane-6,8-dione CAS No. 1630907-24-2

2-Oxaspiro[3.5]nonane-6,8-dione

Cat. No. B1529125
M. Wt: 154.16 g/mol
InChI Key: DYLGBDVLXLBMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxaspiro[3.5]nonane-6,8-dione is a chemical compound with the CAS Number: 1630907-24-2 and a linear formula of C8H10O3 . It has a molecular weight of 154.17 .


Molecular Structure Analysis

The InChI code for 2-Oxaspiro[3.5]nonane-6,8-dione is 1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1-5H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Oxaspiro[3.5]nonane-6,8-dione is a white solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Structural Applications

  • One-Pot Synthesis : 2-Oxaspiro[3.5]nonane-6,8-dione derivatives were synthesized using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. This method resulted in good yields, with the pyrrolidinedione ring becoming a component of the 2-oxaspiro scaffold. The process was noted for its simplicity and efficiency in product separation, contributing to the understanding of the structure and formation mechanism of these compounds (Huynh, Nguyen, & Nishino, 2017).

  • Model Studies for Anisatin Synthesis : 2-Oxaspiro[3.5]nonane and its derivatives have been synthesized as models for anisatin, a naturally occurring compound. These studies involved reactions starting from methyl cyclohexanecarboxylate and demonstrated the potential of these compounds in synthesizing complex natural products (Kato, Kitahara, & Yoshikoshi, 1985).

  • Spiro Compound Synthesis : Research has been conducted on the synthesis of N-substituted azaspirodiones and azaspiranes using 2-oxaspiro[4.4]nonane-1.3-dione. This work highlights the versatility of 2-oxaspiro[3.5]nonane-6,8-dione in synthesizing a range of spiro compounds with potential applications in various fields (El-Telbany, Ghoneim, & Khalifa, 1976).

Chemical Properties and Reactivity

  • Ring Opening Reactions : Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, related to 2-oxaspiro[3.5]nonane, has been used in nucleophilic ring opening reactions. This leads to the formation of functionalized 2-oxaspiro and 2-oxabicyclo derivatives, important in several bioactive compounds, demonstrating the chemical reactivity and potential applications of 2-oxaspiro[3.5]nonane derivatives (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

  • Nicholas Reaction Applications : The Nicholas reaction has been applied to synthesize 1-oxaspiro[4.4]nonane and related skeletons, starting from alkyne–Co2(CO)6 complexes. This highlights the compound's utility in complex chemical syntheses and its reactivity under specific conditions (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

Applications in Material Science

  • Mild Steel Protection : Spirocyclopropane derivatives, related to 2-oxaspiro[3.5]nonane-6,8-dione, have been studied for their corrosion inhibition properties in mild steel. These studies are crucial for understanding the potential application of such compounds in protecting materials in acidic environments (Chafiq et al., 2020).

Safety And Hazards

The compound has been classified with the signal word ‘Warning’ under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352 .

Relevant Papers The web search results did not provide any specific peer-reviewed papers related to 2-Oxaspiro[3.5]nonane-6,8-dione .

properties

IUPAC Name

2-oxaspiro[3.5]nonane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGBDVLXLBMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2(CC1=O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303988
Record name 2-Oxaspiro[3.5]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[3.5]nonane-6,8-dione

CAS RN

1630907-24-2
Record name 2-Oxaspiro[3.5]nonane-6,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630907-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.5]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[3.5]nonane-6,8-dione
Reactant of Route 2
2-Oxaspiro[3.5]nonane-6,8-dione
Reactant of Route 3
2-Oxaspiro[3.5]nonane-6,8-dione
Reactant of Route 4
2-Oxaspiro[3.5]nonane-6,8-dione
Reactant of Route 5
2-Oxaspiro[3.5]nonane-6,8-dione
Reactant of Route 6
2-Oxaspiro[3.5]nonane-6,8-dione

Citations

For This Compound
1
Citations
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.